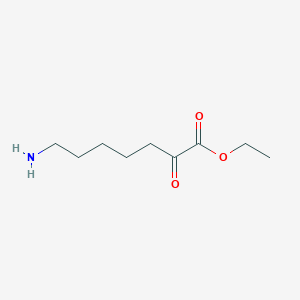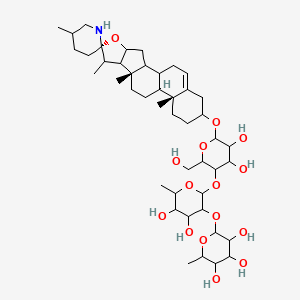
alpha-Solamargine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Solamargine is a bioactive steroidal alkaloid glycoside primarily found in plants of the Solanaceae family, such as Solanum nigrum and Solanum aculeastrum . It is known for its cytotoxic properties and has been extensively studied for its potential therapeutic applications, particularly in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Solamargine can be extracted from plant sources using various methods. One common method involves ultrasonic maceration of the plant material, followed by liquid-liquid extraction to separate the aqueous and organic fractions . The bioactive constituents are then isolated using column chromatography, solid-phase extraction, and preparative thin-layer chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps such as chromatography to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Solamargine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the glycosidic moiety, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
Wissenschaftliche Forschungsanwendungen
Alpha-Solamargine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosidic bond reactions and steroidal alkaloid chemistry.
Medicine: It has shown potential as an anticancer agent due to its cytotoxic properties.
Wirkmechanismus
Alpha-Solamargine exerts its effects primarily through its interaction with cell membranes. It causes membrane disruption and blebbing, leading to necrotic cell death . The compound also inhibits P-glycoprotein, a protein involved in drug resistance, thereby enhancing the efficacy of chemotherapeutic agents . The molecular targets and pathways involved include the induction of apoptosis through the mitochondrial pathway and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Alpha-Solamargine is often compared with other steroidal alkaloids such as solanine and solasonine. While all these compounds share a similar steroidal backbone, this compound is unique due to its potent cytotoxicity and ability to inhibit P-glycoprotein . Solanine and solasonine, on the other hand, have different biological activities and are less potent in terms of cytotoxicity .
List of Similar Compounds
- Solanine
- Solasonine
- Solasodine
- Khasianine
This compound stands out among these compounds due to its unique combination of cytotoxicity and P-glycoprotein inhibition, making it a promising candidate for further research and development in cancer therapy .
Eigenschaften
Molekularformel |
C45H73NO15 |
|---|---|
Molekulargewicht |
868.1 g/mol |
IUPAC-Name |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(6S,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-41-37(54)35(52)38(29(18-47)58-41)59-42-39(34(51)32(49)22(4)56-42)60-40-36(53)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19?,20?,21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-,44-,45-/m0/s1 |
InChI-Schlüssel |
VTYQXQQQKWLGBA-LMZJOPPCSA-N |
Isomerische SMILES |
CC1CC[C@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)O)O)C)C)C)NC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)O)O)C)C)C)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


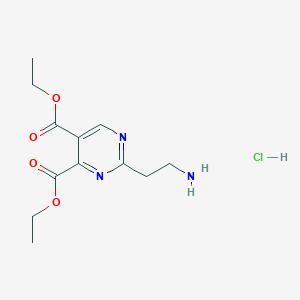
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14803485.png)
methyl}propanedinitrile](/img/structure/B14803493.png)
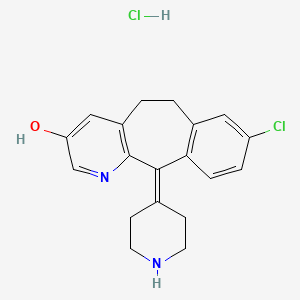

![(4E)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803507.png)
![7-Hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14803516.png)

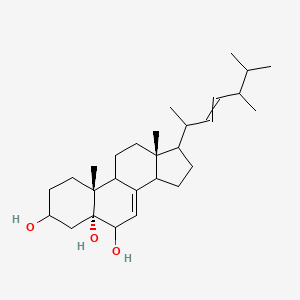
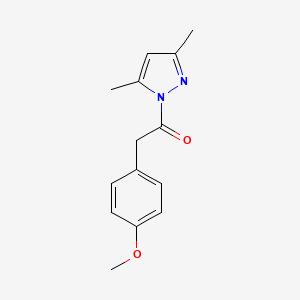
![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
![3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole](/img/structure/B14803556.png)
